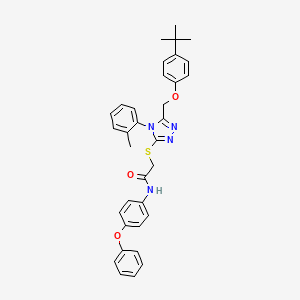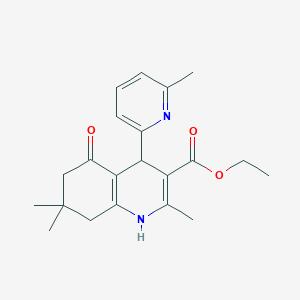![molecular formula C11H7Cl3N2O2 B11087833 (8Z)-3-methyl-8-(2,3,3-trichloro-1-nitroprop-2-en-1-ylidene)-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11087833.png)
(8Z)-3-methyl-8-(2,3,3-trichloro-1-nitroprop-2-en-1-ylidene)-7-azabicyclo[4.2.0]octa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-8-[(Z)-2,3,3-TRICHLORO-1-NITRO-2-PROPENYLIDENE]-7-AZABICYCLO[420]OCTA-1(6),2,4-TRIENE is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-8-[(Z)-2,3,3-TRICHLORO-1-NITRO-2-PROPENYLIDENE]-7-AZABICYCLO[420]OCTA-1(6),2,4-TRIENE typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-8-[(Z)-2,3,3-TRICHLORO-1-NITRO-2-PROPENYLIDENE]-7-AZABICYCLO[4.2.0]OCTA-1(6),2,4-TRIENE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
3-METHYL-8-[(Z)-2,3,3-TRICHLORO-1-NITRO-2-PROPENYLIDENE]-7-AZABICYCLO[4.2.0]OCTA-1(6),2,4-TRIENE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 3-METHYL-8-[(Z)-2,3,3-TRICHLORO-1-NITRO-2-PROPENYLIDENE]-7-AZABICYCLO[4.2.0]OCTA-1(6),2,4-TRIENE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-METHYL-8-[(Z)-2,3,3-TRICHLORO-1-NITRO-2-PROPENYLIDENE]-7-AZABICYCLO[4.2.0]OCTA-1(6),2,4-TRIENE include:
- Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane
- Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane .
Uniqueness
What sets 3-METHYL-8-[(Z)-2,3,3-TRICHLORO-1-NITRO-2-PROPENYLIDENE]-7-AZABICYCLO[4.2.0]OCTA-1(6),2,4-TRIENE apart is its unique combination of functional groups and its potential for diverse applications. The presence of the nitro and trichloropropenylidene groups, along with the bicyclic core, provides a distinct chemical profile that can be leveraged in various research and industrial contexts .
Properties
Molecular Formula |
C11H7Cl3N2O2 |
|---|---|
Molecular Weight |
305.5 g/mol |
IUPAC Name |
(8Z)-3-methyl-8-(2,3,3-trichloro-1-nitroprop-2-enylidene)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C11H7Cl3N2O2/c1-5-2-3-7-6(4-5)9(15-7)10(16(17)18)8(12)11(13)14/h2-4,15H,1H3/b10-9- |
InChI Key |
KWJNNPSQWWIDEU-KTKRTIGZSA-N |
Isomeric SMILES |
CC1=CC\2=C(C=C1)N/C2=C(/C(=C(Cl)Cl)Cl)\[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1)NC2=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11087750.png)
![4-[3-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11087763.png)
![N-(1-Adamantyl)-N-[4-(diphenylamino)-6-hydrazino-1,3,5-triazin-2-YL]amine](/img/structure/B11087767.png)

![2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11087785.png)

![6-Amino-4-(5-nitrothiophen-2-yl)-3-(pyridin-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11087792.png)
![4-(6,7-Dihydro-5H-benzo[1,2,5]oxadiazol-4-ylideneaminooxymethyl)-benzonitrile](/img/structure/B11087798.png)
![ethyl 1-butyl-5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B11087800.png)


![Octyl {[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B11087816.png)

![N-[3-Morpholino-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-phenylamine](/img/structure/B11087824.png)
